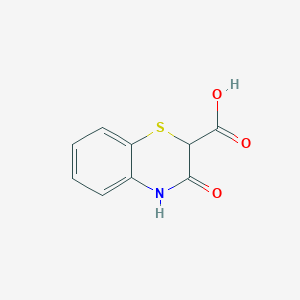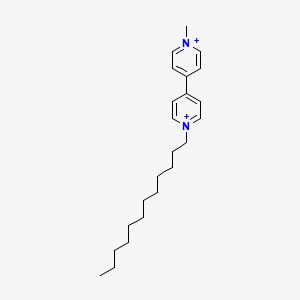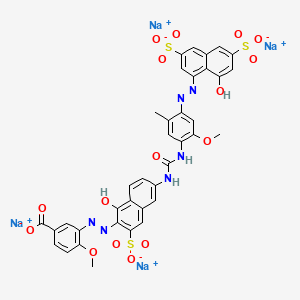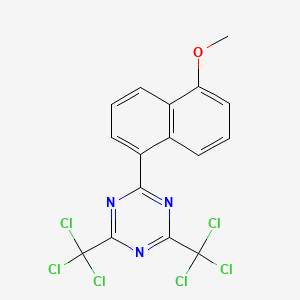![molecular formula C21H27NO B14465888 1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine CAS No. 66941-46-6](/img/structure/B14465888.png)
1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine is an organic compound with a complex structure that includes an azetidine ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 3-(2-phenylethoxy)benzaldehyde with propylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently cyclized to form the azetidine ring under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles like halides or amines replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halides, amines, polar solvents, and moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Methyl-2-phenylethoxy)-2-butanol: Shares a similar phenylethoxy group but differs in the core structure.
1-Methyl-3-phenylpropylamine: Similar in having a phenyl group and a methyl group but lacks the azetidine ring.
Uniqueness
1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine is unique due to its azetidine ring, which imparts specific chemical and biological properties not found in similar compounds. This structural feature allows for unique interactions with molecular targets and distinct reactivity in chemical reactions.
Eigenschaften
CAS-Nummer |
66941-46-6 |
|---|---|
Molekularformel |
C21H27NO |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1-methyl-3-[3-(2-phenylethoxy)phenyl]-3-propylazetidine |
InChI |
InChI=1S/C21H27NO/c1-3-13-21(16-22(2)17-21)19-10-7-11-20(15-19)23-14-12-18-8-5-4-6-9-18/h4-11,15H,3,12-14,16-17H2,1-2H3 |
InChI-Schlüssel |
WDWLUDANOWGWFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CN(C1)C)C2=CC(=CC=C2)OCCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline](/img/structure/B14465812.png)
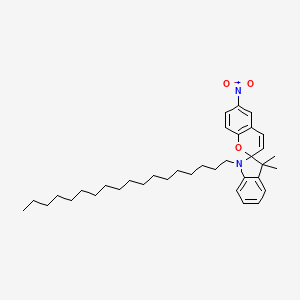
![Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium](/img/structure/B14465831.png)
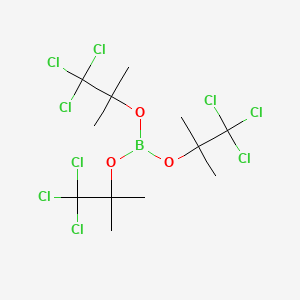
![2(3H)-Furanone, dihydro-3-[(phenylmethoxy)methoxy]-, (S)-](/img/structure/B14465833.png)
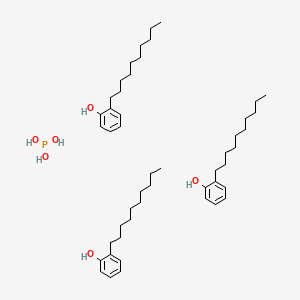

![4,7,7,11-Tetramethyl-12-oxabicyclo[9.1.0]dodec-4-ene-3,6-diol](/img/structure/B14465856.png)
